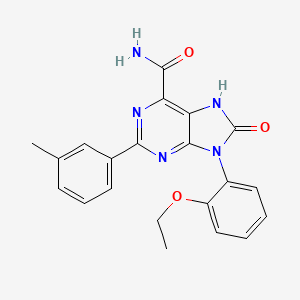![molecular formula C19H20N2O B2414608 N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide CAS No. 852137-13-4](/img/structure/B2414608.png)
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide, also known as DIM-LB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer research. The compound is a derivative of indole, a naturally occurring heterocyclic organic compound that has been found to have anti-cancer properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide involves the reaction of 1,2-dimethyl-5-nitroindole with formaldehyde and methylamine to form N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide, which is then reduced to N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide.
Starting Materials
1,2-dimethyl-5-nitroindole, formaldehyde, methylamine
Reaction
1. 1,2-dimethyl-5-nitroindole is reacted with formaldehyde and methylamine in the presence of a catalyst to form N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide., 2. N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide is reduced using a reducing agent such as hydrogen gas and a catalyst to form N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide.
Mécanisme D'action
The exact mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide is not fully understood, but it is thought to act on multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including DNA polymerase and topoisomerase II. It has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to have antioxidant properties, and has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide. One area of focus is the development of more efficient synthesis methods for the compound, which could lead to increased availability for research purposes. Another area of focus is the identification of the specific pathways and targets involved in its anti-cancer activity, which could lead to the development of more targeted cancer therapies. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential interactions with other cancer treatments.
Applications De Recherche Scientifique
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide has been found to have anti-cancer properties and has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWVTPYSHANJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

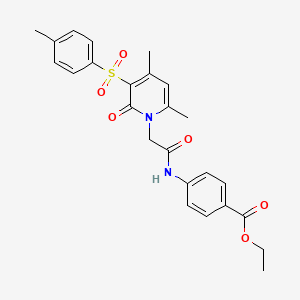
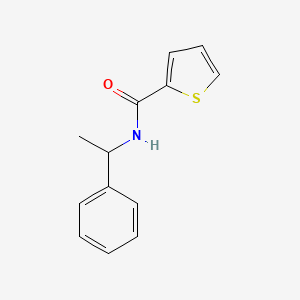
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
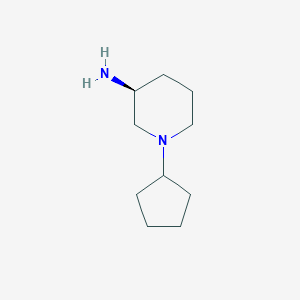
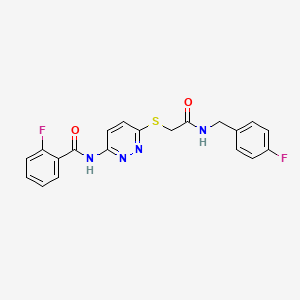
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)
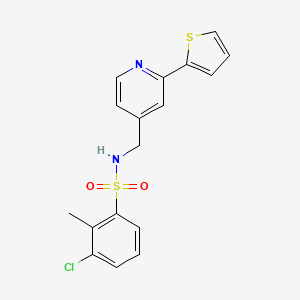
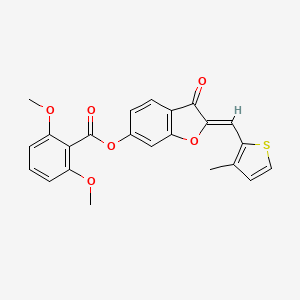
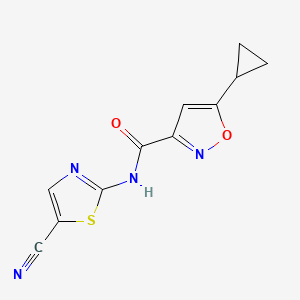
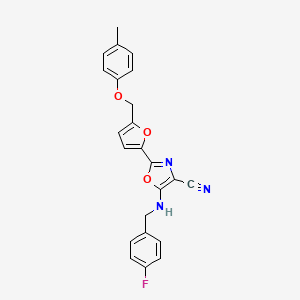
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)
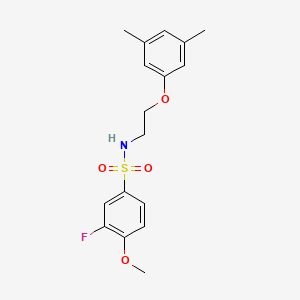
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
